1-(2-Fluoro-4-(trifluoromethylthio)phenyl)hydrazine
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Overview
Description
1-(2-Fluoro-4-(trifluoromethylthio)phenyl)hydrazine is a chemical compound with the molecular formula C7H6F4N2S and a molecular weight of 226.19 g/mol It is characterized by the presence of a fluoro group, a trifluoromethylthio group, and a hydrazine moiety attached to a phenyl ring
Preparation Methods
The synthesis of 1-(2-Fluoro-4-(trifluoromethylthio)phenyl)hydrazine typically involves the reaction of 2-fluoro-4-(trifluoromethylthio)aniline with hydrazine hydrate under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.
Chemical Reactions Analysis
1-(2-Fluoro-4-(trifluoromethylthio)phenyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azo compounds using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced to form the corresponding amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro and trifluoromethylthio groups can be substituted with other functional groups using appropriate reagents and conditions.
Scientific Research Applications
1-(2-Fluoro-4-(trifluoromethylthio)phenyl)hydrazine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-4-(trifluoromethylthio)phenyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The fluoro and trifluoromethylthio groups enhance its binding affinity and specificity towards these targets, leading to various biological effects. The hydrazine moiety can also participate in redox reactions, contributing to its overall activity .
Comparison with Similar Compounds
Similar compounds to 1-(2-Fluoro-4-(trifluoromethylthio)phenyl)hydrazine include:
1-(2-Fluoro-4-(trifluoromethyl)phenyl)hydrazine: This compound lacks the thio group but has similar structural features.
1-(2-Fluoro-4-(trifluoromethoxy)phenyl)hydrazine: This compound has a trifluoromethoxy group instead of a trifluoromethylthio group.
The uniqueness of this compound lies in the presence of the trifluoromethylthio group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C7H6F4N2S |
---|---|
Molecular Weight |
226.20 g/mol |
IUPAC Name |
[2-fluoro-4-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C7H6F4N2S/c8-5-3-4(14-7(9,10)11)1-2-6(5)13-12/h1-3,13H,12H2 |
InChI Key |
NQFPYYDGAWEOGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1SC(F)(F)F)F)NN |
Origin of Product |
United States |
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